molecular formula C9H15NO2 B081071 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 13595-17-0

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B081071
CAS RN: 13595-17-0
M. Wt: 169.22 g/mol
InChI Key: ITNWSEKOBRDGLY-UHFFFAOYSA-N
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Description

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid is a compound of interest in the field of medicinal chemistry and organic synthesis. It is known for its unique bicyclic structure and potential in creating diverse molecular scaffolds.

Synthesis Analysis

  • The synthesis of related 3-aminobicyclo[3.2.1]octane-3-carboxylic acids was explored by Christensen et al. (1983), focusing on the specificity to the Na+-independent membrane transport system (Christensen et al., 1983).
  • Milbeo et al. (2021) discussed the synthesis and applications of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid, a related compound, highlighting its role in foldamer science and asymmetric synthesis (Milbeo et al., 2021).

Molecular Structure Analysis

  • A study on 4-aza-1-azoniabicyclo[2.2.2]octane provides insights into the molecular structure of similar bicyclic compounds, focusing on hydrogen bonding and molecular interactions (Arman et al., 2011).

Chemical Reactions and Properties

  • Palkó et al. (2013) synthesized various enantiomers of aminobicyclo[2.2.2]octane derivatives, providing insights into the chemical reactions and properties of these bicyclic compounds (Palkó et al., 2013).

Physical Properties Analysis

  • The study by Exner and Böhm (2002) on the effects of substituents in 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids offers an understanding of the physical properties of such compounds (Exner & Böhm, 2002).

Chemical Properties Analysis

  • Research on the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids by Guarna et al. (1999) presents valuable insights into the chemical properties of bicyclic compounds similar to 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid (Guarna et al., 1999).

Scientific Research Applications

Turn Inducer in Peptides

(S)-Aminobicyclo[2.2.2]octane-2-carboxylic acid (H-(S)-ABOC-OH) has been investigated for its ability to induce reverse turns in peptides. This capability was demonstrated through the synthesis and analysis of model tripeptides incorporating this bicyclic unit, using techniques such as FT-IR, CD, NMR, and X-ray studies. The incorporation of (S)-ABOC into peptides helps in understanding peptide structure and function by inducing specific secondary structures (C. André et al., 2012).

Synthesis of Enantiomers

The synthesis of enantiomers of aminobicyclo[2.2.2]octane derivatives has been achieved, showcasing the compound's flexibility in generating structurally diverse molecules. These enantiomers serve as valuable tools in exploring the relationship between molecular structure and biological activity, highlighting the potential for developing new chemical entities (Márta Palkó et al., 2013).

Structural and Stereochemical Analysis

The detailed structural and stereochemical analysis of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic acid derivatives was performed. Such studies are crucial for the design of molecules with specific biological activities, as they provide insight into the relationship between the structure of a compound and its pharmacological properties (Márta Palkó et al., 2011).

Antiprotozoal Activities

4-Aminobicyclo[2.2.2]octanone derivatives have been identified for their antiprotozoal activities, particularly against Trypanosoma b. rhodesiense and Plasmodium falciparum. This discovery opens pathways for the development of new treatments for tropical diseases, emphasizing the compound's potential in medicinal chemistry (R. Weis et al., 2003).

Decarboxylative Acylation

The application of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in decarboxylative acylation showcases a novel synthetic utility of bicyclic compounds. This metal-free process enables the smooth conversion of carboxylic acids to a variety of α-keto (or α,β-unsaturated) amides and esters, illustrating the compound's versatility in organic synthesis (Jun-Rong Zhang et al., 2017).

Foldamers and Chiral Catalysts

1-Aminobicyclo[2.2.2]octane-2-carboxylic acid and its derivatives have been explored as chiral constrained bridged scaffolds for foldamers and chiral catalysts. These applications highlight the compound's role in the development of new materials and catalytic systems with enhanced performance and selectivity (Pierre Milbeo et al., 2021).

Safety And Hazards

When handling 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

4-aminobicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNWSEKOBRDGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159601
Record name 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

CAS RN

13595-17-0
Record name 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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